molecular formula C8H4BrClN2 B2659661 5-Bromo-8-chloroquinoxaline CAS No. 2227206-68-8

5-Bromo-8-chloroquinoxaline

Cat. No.: B2659661
CAS No.: 2227206-68-8
M. Wt: 243.49
InChI Key: BGWUYJKYLKDGCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

The safety information for 5-Bromo-8-chloroquinoxaline includes several hazard statements: H302, H315, H319, H335 . These correspond to hazards related to ingestion, skin irritation, eye irritation, and respiratory irritation . The precautionary statements include P261, P305, P338, P351 , which provide guidance on how to handle exposure to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-8-chloroquinoxaline typically involves the bromination and chlorination of quinoxaline derivatives. One common method includes the reaction of 5-bromoquinoxaline with chlorine gas under controlled conditions . Another approach involves the use of N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) as brominating and chlorinating agents, respectively .

Industrial Production Methods: Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and scalability .

Mechanism of Action

Comparison with Similar Compounds

  • 5-Bromoquinoxaline
  • 8-Chloroquinoxaline
  • 5,8-Dichloroquinoxaline
  • 5,8-Dibromoquinoxaline

Comparison: Compared to its analogs, 5-Bromo-8-chloroquinoxaline offers unique reactivity due to the presence of both bromine and chlorine atoms. This dual halogenation provides distinct electronic and steric effects, making it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

5-bromo-8-chloroquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2/c9-5-1-2-6(10)8-7(5)11-3-4-12-8/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWUYJKYLKDGCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)N=CC=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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